Ethyl trimethylacetate
Overview
Description
Ethyl trimethylacetate undergoes condensation with acetophenone catalyzed by phosphazene base to yield β -trimethylsilyloxy ester. NCI(F− ) and NCI(NH2− ) mass spectra of a series of ethyl trimethylacetates have been studied.
Scientific Research Applications
Microwave Spectroscopy of Ethyl Pivalate
The rotational spectra of ethyl pivalate conformers were examined using microwave spectroscopy. This study provided insights into the molecular structure and dynamics of ethyl pivalate by analyzing rotational constants and centrifugal distortion constants (Mouhib, Zhao, & Stahl, 2010).
Catalytic Esterification for Synthesis
Ethyl pivalate's synthesis from pivalic acid and ethanol was explored, with a focus on the catalytic role of cation exchange resin and water removal through molecular sieves. This process achieved high conversion rates and demonstrated the catalyst's reusability, offering insights into the kinetics and optimal conditions for ethyl pivalate synthesis (Chang, 2009).
Polymerization Catalyst
Pivalate metal complexes were found to significantly influence the radical polymerization of methyl methacrylate, impacting both the process rate and the molecular weight of the resulting polymethyl methacrylate (Islamova et al., 2012).
Polymer Synthesis in Supercritical Carbon Dioxide
The atom transfer radical polymerization of vinyl pivalate in supercritical carbon dioxide was studied. This research provided insights into the reaction kinetics and effects of variables like temperature, pressure, and catalyst concentration on polymerization rates and molecular weight control (Islam, Haldorai, Nguyen, & Shim, 2014).
N-Acetylation of Aliphatic Amines
A study on the chemoselective N-acetylation of primary aliphatic amines using pivalic acid demonstrated an efficient approach requiring mild conditions. This research contributed to understanding the chemoselectivity in reactions involving aliphatic amines, alcohols, and aromatic amines (Yoshida, Kawamura, & Nakata, 2017).
Safety and Hazards
While specific safety and hazard information for Ethyl pivalate was not found in the search results, it’s important to handle all chemical substances with care. General safety measures include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing .
Mechanism of Action
Target of Action
Ethyl trimethylacetate, also known as Ethyl pivalate, is a chemical compound with the linear formula (CH3)3CCOOC2H5
Mode of Action
This compound undergoes condensation with acetophenone catalyzed by phosphazene base to yield β-trimethylsilyloxy ester . This reaction involves the formation of a covalent bond between this compound and acetophenone, leading to the production of β-trimethylsilyloxy ester .
Biochemical Pathways
Its reaction with acetophenone to form β-trimethylsilyloxy ester suggests that it may be involved in esterification processes .
Pharmacokinetics
Its physical properties such as boiling point (118 °c) and density (0856 g/mL at 25 °C) can influence its pharmacokinetic behavior .
Result of Action
Its ability to undergo condensation with acetophenone to yield β-trimethylsilyloxy ester suggests that it may play a role in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its flammability (Flam. Liq. 2) suggests that it should be stored and handled carefully to prevent fire hazards . Its storage class (3 - Flammable liquids) and WGK Germany classification (WGK 3) also indicate specific storage and handling requirements .
Properties
IUPAC Name |
ethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIMYAXCOIQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049294 | |
Record name | Ethylpivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3938-95-2 | |
Record name | Ethyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3938-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl pivalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,2-dimethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylpivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738S62LZWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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